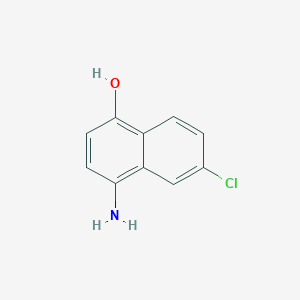

4-Amino-6-chloronaphthalen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-chloronaphthalen-1-ol is an organic compound with the molecular formula C10H8ClNO It is a derivative of naphthalene, characterized by the presence of an amino group at the 4th position, a chlorine atom at the 6th position, and a hydroxyl group at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloronaphthalen-1-ol typically involves multi-step organic reactions. One common method starts with the chlorination of naphthalene to introduce the chlorine atom at the desired position. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the 1st position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the amino group to an amine or the hydroxyl group to a hydrogen.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and deoxygenated products.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-6-chloronaphthalen-1-ol is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new drugs. For example:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong potential for use in antibiotic therapies .

Organic Synthesis

This compound serves as a critical building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it an essential reagent in organic synthesis.

Types of Reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Substitution: The chlorine atom can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.

Material Science

In material science, this compound is utilized in developing dyes and pigments . Its structural properties allow it to impart color and stability to various materials, making it useful in textile and coating industries.

The biological activities of this compound are noteworthy:

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity, making it a candidate for further development as an antibiotic agent. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Its structural similarity to other naphthalene derivatives known for their anticancer activity supports this hypothesis . Further research is needed to elucidate its mechanism of action against cancer cell lines.

Case Studies

Several studies highlight the applications of this compound:

Study on Antimicrobial Activity

A peer-reviewed study demonstrated the compound's effectiveness against multiple bacterial strains, indicating its potential as a new antimicrobial agent. The research utilized spectroscopic techniques to analyze interactions with human serum albumin (HSA), revealing favorable binding affinities that could enhance therapeutic efficacy .

Anticancer Research

Another investigation focused on the anticancer properties of naphthalene derivatives, including this compound. The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that further exploration into this compound could yield significant findings in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 4-Amino-6-chloronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biomolecules, influencing its activity and specificity.

Comparison with Similar Compounds

- 4-Amino-2-chloronaphthalen-1-ol

- 6-Chloronaphthalen-1-ol

- 4-Amino-1-naphthol

Comparison: 4-Amino-6-chloronaphthalen-1-ol is unique due to the specific positioning of the amino, chlorine, and hydroxyl groups on the naphthalene ring. This unique arrangement can influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom at the 6th position may enhance its electrophilic substitution reactions, while the amino group at the 4th position can increase its nucleophilicity.

Biological Activity

4-Amino-6-chloronaphthalen-1-ol is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a hydroxyl group on the naphthalene ring, along with a chlorine atom, which collectively influence its reactivity and biological interactions.

Structure

The molecular formula of this compound is C10H8ClN2O. The structural arrangement allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution.

Reactivity

- Oxidation : Can be oxidized to form quinones or other derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Can undergo reduction to convert the amino group to an amine or the hydroxyl group to a hydrogen atom using reducing agents such as sodium borohydride.

- Substitution : The chlorine atom can be replaced by nucleophiles in substitution reactions, depending on the reaction conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and other interactions with biomolecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains and fungi. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain yeast species.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In cell line studies, this compound demonstrated cytotoxic effects against cancer cells, suggesting its potential use as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Table: Biological Activity Summary

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound was found to be one of the most effective compounds against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays to evaluate efficacy, revealing promising results that support further investigation into its use as an antimicrobial agent.

Study 2: Anticancer Activity

Another significant study investigated the effects of this compound on breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-amino-6-chloronaphthalen-1-ol |

InChI |

InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13/h1-5,13H,12H2 |

InChI Key |

JQYYVQBLEKRRAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1Cl)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.